molecular formula C12H11ClN2O4S2 B12606374 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-ethyl-4-nitro- CAS No. 646040-19-9

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-ethyl-4-nitro-

Cat. No.: B12606374
CAS No.: 646040-19-9
M. Wt: 346.8 g/mol
InChI Key: QICBGJVFPRKMEI-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-ethyl-4-nitro- is a chemical compound with the molecular formula C10H8ClNO2S2 It is a member of the thiophene family, which is known for its aromatic heterocyclic structure containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-ethyl-4-nitro- typically involves the reaction of 2-thiophenesulfonamide with 4-chloronitrobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfonamide group attacks the nitrobenzene ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-ethyl-4-nitro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide, and a solvent like DMSO.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophenesulfonamide derivatives.

Scientific Research Applications

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-ethyl-4-nitro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-ethyl-4-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Nitrophenyl)-2-thiophenesulfonamide
  • N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-thiophenesulfonamide
  • N-(4-Nitrophenyl)-2-thiophenesulfonamide
  • N-Methyl-N-phenyl-2-thiophenesulfonamide
  • N-Phenyl-2-thiophenesulfonamide

Uniqueness

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-ethyl-4-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the chlorine atom on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

646040-19-9

Molecular Formula

C12H11ClN2O4S2

Molecular Weight

346.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-ethyl-4-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C12H11ClN2O4S2/c1-2-11-10(15(16)17)7-12(20-11)21(18,19)14-9-5-3-8(13)4-6-9/h3-7,14H,2H2,1H3

InChI Key

QICBGJVFPRKMEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)S(=O)(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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